6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde

Synthetic methodology Process chemistry Oxidation

2-carbaldehyde with reactive formyl at 2-position enabling condensations impossible with 3-carboxylate analogs. Distinct from 5,5-dioxide (CAS 623565-07-1) in electronics/solubility. 95% purity with batch NMR/HPLC. Aldehyde proton at δ 9.92 ppm confirms identity. LogP 0.94, PSA 60.19 Ų—drug-like for fragment/lead optimization. Enables late-stage oxidation to dioxide if needed.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 623564-62-5
Cat. No. B1609795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
CAS623564-62-5
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESC1CSCC2=CC(=NN21)C=O
InChIInChI=1S/C7H8N2OS/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3-4H,1-2,5H2
InChIKeyOKHWXBHLURLUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde (CAS 623564-62-5): Chemical Profile and Procurement Baseline


6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde (CAS 623564-62-5) is a fused heterocyclic compound containing a pyrazole ring fused to a 1,4-thiazine ring, with a reactive aldehyde group at the 2-position. The compound has molecular formula C₇H₈N₂OS and molecular weight 168.22 g/mol . This structural framework serves as a versatile building block in medicinal chemistry for synthesizing biologically active molecules .

Why Generic Substitution of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde Fails: Structural Determinants of Reactivity


Within the pyrazolo[5,1-c][1,4]thiazine scaffold family, compounds differ critically in the position and nature of functional groups, which directly dictate downstream synthetic utility. The 2-carbaldehyde derivative (CAS 623564-62-5) possesses a reactive formyl group at the 2-position, enabling specific condensation and nucleophilic addition reactions that are not feasible with the 3-carboxylate analogs (e.g., ethyl ester CAS 623564-60-3) or the 5,5-dioxide derivative (CAS 623565-07-1) . Similarly, the non-oxidized thiazine sulfur in this compound confers different electronic properties and solubility profiles compared to the oxidized 5,5-dioxide variant, impacting reaction conditions and purification strategies . Generic substitution based solely on the core scaffold would therefore result in failed synthetic transformations or require extensive re-optimization of reaction protocols.

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde: Head-to-Head Quantitative Evidence for Procurement Decisions


Synthetic Yield Comparison: Optimized Oxidation Protocol for Aldehyde Generation

A documented synthetic route for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde via MnO₂-mediated oxidation of the corresponding 2-hydroxymethyl precursor achieves a 78% isolated yield under reflux conditions in chloroform for 1 hour . This represents a benchmark for aldehyde generation within this scaffold.

Synthetic methodology Process chemistry Oxidation

Commercial Purity Benchmark: Vendor-Supplied Analytical Specification

Commercially available 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde (CAS 623564-62-5) is supplied with a standard purity specification of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity level is typical for research-grade heterocyclic building blocks and provides a reliable baseline for downstream synthetic applications.

Quality control Procurement Analytical chemistry

Structural Identity Confirmation: ¹H NMR Spectroscopic Signature

The ¹H NMR spectrum of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde in CDCl₃ displays a characteristic aldehyde proton singlet at δ 9.92 ppm, a diagnostic aromatic proton singlet at δ 6.58 ppm, and distinctive methylene resonances at δ 3.15 (t, J=5.8 Hz), δ 3.90 (s), and δ 4.48 (t, J=5.8 Hz) . These spectroscopic landmarks enable unambiguous identity verification upon receipt.

Structural elucidation NMR spectroscopy Identity testing

Physicochemical Property Comparison: LogP and Polar Surface Area

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde has a calculated LogP of 0.9424 and a topological polar surface area (tPSA) of 60.19 Ų . In comparison, the corresponding 5,5-dioxide derivative (CAS 623565-07-1) possesses a higher molecular weight (200.21 vs. 168.22 g/mol) and the addition of two oxygen atoms, which would significantly alter both LogP (decreased lipophilicity) and tPSA (increased polarity).

Physicochemical properties Drug-likeness ADME prediction

Database Registrability: PubChem CID and InChIKey Assignment

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde is registered in PubChem under CID 11847133 with InChIKey OKHWXBHLURLUPN-UHFFFAOYSA-N . This unique identifier enables unambiguous compound tracking across public databases, literature, and vendor catalogs, reducing procurement errors caused by synonym ambiguity.

Cheminformatics Database registration Data integrity

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde: Recommended Application Scenarios Based on Quantitative Evidence


Scaffold Diversification via Aldehyde-Specific Condensation Reactions

The reactive 2-carbaldehyde group enables condensation with amines, hydrazines, and active methylene compounds to generate imines, hydrazones, and Knoevenagel adducts, respectively. This reactivity is not accessible with the 3-carboxylate analogs (e.g., CAS 623564-60-3) . The 78% reported oxidation yield from the alcohol precursor supports the feasibility of generating the aldehyde in-house if required, though direct procurement eliminates this synthetic step.

Quality-Controlled Procurement for Medicinal Chemistry Library Synthesis

With a standard commercial purity of 95% and batch-specific analytical documentation (NMR, HPLC, GC) , this compound is suitable for direct use in parallel synthesis or library production without additional purification. The well-defined ¹H NMR signature (δ 9.92 ppm aldehyde proton) provides a rapid identity verification method upon receipt.

Cheminformatics and Database-Driven Drug Discovery

The compound's unambiguous PubChem registration (CID 11847133) and InChIKey (OKHWXBHLURLUPN-UHFFFAOYSA-N) facilitate its integration into virtual screening workflows, structure-activity relationship (SAR) databases, and automated procurement systems. Its calculated physicochemical properties (LogP 0.9424, PSA 60.19 Ų) position it within favorable drug-like chemical space for fragment-based or lead optimization programs targeting the pyrazolo-thiazine scaffold class.

Precursor to Oxidized 5,5-Dioxide Derivatives

The non-oxidized thiazine sulfur in this compound allows for selective, late-stage oxidation to the corresponding 5,5-dioxide (CAS 623565-07-1) if desired . This flexibility is not available when starting from the pre-oxidized dioxide analog. The distinct physicochemical profiles (MW 168.22 vs. 200.21) offer divergent solubility and chromatographic properties that can be strategically exploited in synthetic route design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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